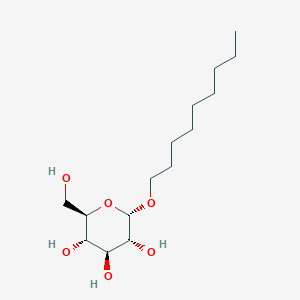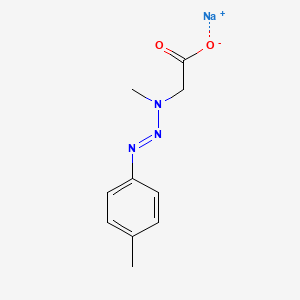
Acetic acid, 2-(3-(4-methylphenyl)-1-methyl-2-triazenyl)-, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, 2-(3-(4-methylphenyl)-1-methyl-2-triazenyl)-, sodium salt is a chemical compound with a complex structure that includes an acetic acid moiety and a triazenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(3-(4-methylphenyl)-1-methyl-2-triazenyl)-, sodium salt typically involves the reaction of 4-methylphenylhydrazine with acetic acid under controlled conditions. The reaction proceeds through the formation of an intermediate triazenyl compound, which is then converted to the sodium salt form. The reaction conditions often include the use of solvents such as ethanol or water and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
Acetic acid, 2-(3-(4-methylphenyl)-1-methyl-2-triazenyl)-, sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the triazenyl group to other functional groups.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce amines or other derivatives.
科学的研究の応用
Acetic acid, 2-(3-(4-methylphenyl)-1-methyl-2-triazenyl)-, sodium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent or in other medical treatments.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of acetic acid, 2-(3-(4-methylphenyl)-1-methyl-2-triazenyl)-, sodium salt involves its interaction with specific molecular targets and pathways. The triazenyl group is known to interact with nucleophiles, leading to the formation of reactive intermediates that can affect cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds include other triazenyl derivatives and acetic acid derivatives. Examples include:
- Acetic acid, 4-methylphenyl ester
- Acetic acid, 2-(3-(4-chlorophenyl)-1-methyl-2-triazenyl)-, sodium salt
Uniqueness
What sets acetic acid, 2-(3-(4-methylphenyl)-1-methyl-2-triazenyl)-, sodium salt apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
51955-67-0 |
|---|---|
分子式 |
C10H12N3NaO2 |
分子量 |
229.21 g/mol |
IUPAC名 |
sodium;2-[methyl-[(4-methylphenyl)diazenyl]amino]acetate |
InChI |
InChI=1S/C10H13N3O2.Na/c1-8-3-5-9(6-4-8)11-12-13(2)7-10(14)15;/h3-6H,7H2,1-2H3,(H,14,15);/q;+1/p-1 |
InChIキー |
SJQOKHZZCZNFOD-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=C(C=C1)N=NN(C)CC(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-](/img/structure/B13761876.png)
![1,3-Naphthalenedisulfonic acid, 4-amino-6-[[4'-[(1,8-dihydroxy-3,6-disulfo-2-naphthalenyl)azo]-3,3'-dimethoxy[1,1'-biphenyl]-4-yl]azo]-5-hydroxy-, tetrasodium salt](/img/structure/B13761880.png)
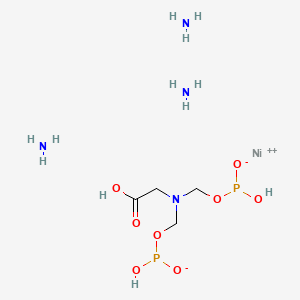
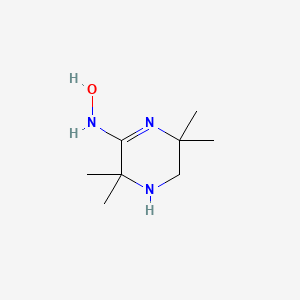
![Benzenesulfonic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]-](/img/structure/B13761885.png)

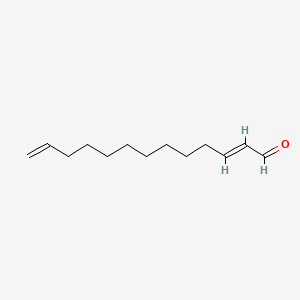
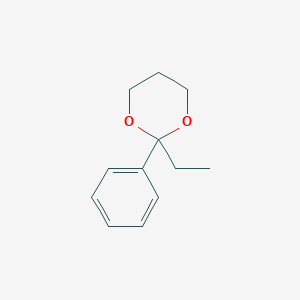
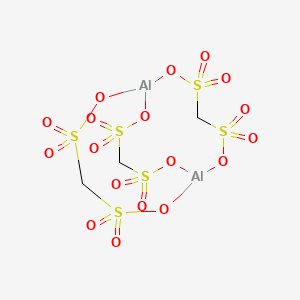

![copper;1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;sulfate](/img/structure/B13761913.png)

